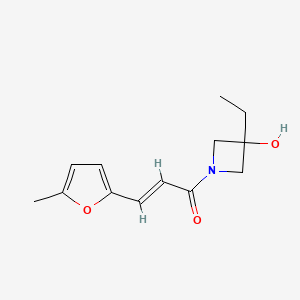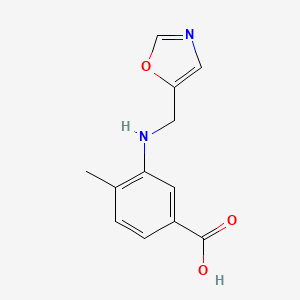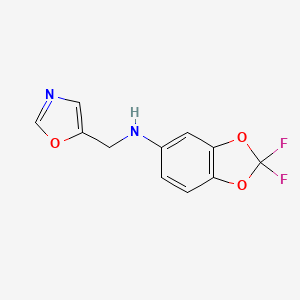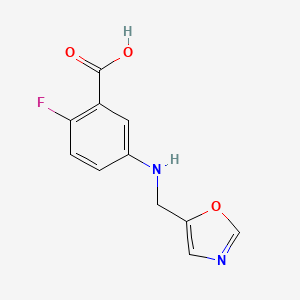![molecular formula C10H13N5O B7581978 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidin-3-ol derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways. For instance, it has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of transcription factors, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
Studies have reported that 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol exhibits various biochemical and physiological effects. For instance, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol in lab experiments is its potential therapeutic application. This compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for in vitro studies.
Orientations Futures
There are several future directions for the research on 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol. One of the key areas of research is the development of new drugs based on this compound. Several studies have reported that this compound has the potential to inhibit the growth of cancer cells and exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and identify its potential targets. Furthermore, research is needed to optimize the synthesis method of this compound and improve its solubility in water, which can facilitate its use in in vitro studies.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with 3-bromo-1-methylazetidin-3-ol in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a specific period. The resulting product is purified using column chromatography to obtain pure 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol.
Applications De Recherche Scientifique
3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol has been found to exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory effects. Several studies have reported that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-3-8(14-4-10(2,16)5-14)15-9(13-7)11-6-12-15/h3,6,16H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVAEWJXLVAEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC(C3)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)



![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)

![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)



![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)